molecular formula C25H31N3O4S2 B12188162 N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12188162
M. Wt: 501.7 g/mol
InChI Key: KNYWLIZMEUCFMU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, this compound, is derived through systematic hierarchical rules. The base structure is a 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen at positions 1 and 3, respectively. The substituents are enumerated as follows:

  • Position 4 of the thiazole ring is attached to a 3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl group.
  • Position 3 bears a 3-methoxypropyl side chain.
  • The C2 atom forms an imine bond (Z-configuration) with an aniline moiety.

The morpholine derivative at the phenyl group is specified as 2,6-dimethylmorpholin-4-yl, indicating a six-membered ring with oxygen at position 1, nitrogen at position 4, and methyl groups at carbons 2 and 6. The sulfonyl bridge (-SO₂-) connects the morpholine to the phenyl ring, while the methoxypropyl chain (-OCH₂CH₂CH₃) introduces ether functionality. The (2Z) designation confirms the cis configuration of the imine group.

Property Value Source
Molecular Formula C₂₅H₃₁N₃O₄S₂
Molecular Weight 501.66 g/mol
SMILES Notation COCCCn1/c(=N/c2cc

Properties

Molecular Formula

C25H31N3O4S2

Molecular Weight

501.7 g/mol

IUPAC Name

4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-3-(3-methoxypropyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C25H31N3O4S2/c1-19-16-27(17-20(2)32-19)34(29,30)23-12-7-9-21(15-23)24-18-33-25(28(24)13-8-14-31-3)26-22-10-5-4-6-11-22/h4-7,9-12,15,18-20H,8,13-14,16-17H2,1-3H3

InChI Key

KNYWLIZMEUCFMU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCCOC

Origin of Product

United States

Preparation Methods

Thiourea Cyclization with α-Halo Ketones

The thiazole ring is typically constructed via Hantzsch thiazole synthesis , involving cyclization of a substituted thiourea with α-halo ketones (e.g., chloroacetone).

Typical Procedure :

  • N-Substituted thiourea precursor (e.g., N-(3-methoxypropyl)-N'-aryl thiourea ) is prepared by reacting 3-methoxypropylamine with aryl isothiocyanate.

  • Cyclization with chloroacetone in ethanol under reflux (6–10 hours) yields the 3-(3-methoxypropyl)-1,3-thiazol-2(3H)-imine intermediate.

  • Triethylamine is often used to neutralize HCl byproducts.

Example Reaction :

Thiourea+ClCH2COCH3EtOH, refluxThiazole core+HCl\text{Thiourea} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{EtOH, reflux}} \text{Thiazole core} + \text{HCl}

Key Data :

  • Yield: 78–99%.

  • Characterization: 1^1H NMR (DMSO-d6d_6): δ 3.24 (s, 3H, OCH3_3), 3.42 (t, 2H, CH2_2O), 1.90 (m, 2H, CH2_2).

Introduction of the 3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl Group

Sulfonylation of the Phenyl Ring

The sulfonyl group is introduced via nucleophilic aromatic substitution or Ullmann coupling using 3-bromo-benzenesulfonyl chloride and 2,6-dimethylmorpholine .

Procedure :

  • 3-Bromobenzenesulfonyl chloride is reacted with 2,6-dimethylmorpholine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

  • The resulting 3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]bromobenzene is coupled to the thiazole core via Suzuki-Miyaura cross-coupling using Pd(PPh3_3)4_4 and Na2_2CO3_3 in dioxane/water.

Example Reaction :

Thiazole-Br+B(OH)2-Ph-SO2-MorpholinePd(PPh3)4,dioxaneThiazole-Ph-SO2-Morpholine\text{Thiazole-Br} + \text{B(OH)}2\text{-Ph-SO}2\text{-Morpholine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{dioxane}} \text{Thiazole-Ph-SO}_2\text{-Morpholine}

Key Data :

  • Yield: 65–85%.

  • Characterization: 13^{13}C NMR (CDCl3_3): δ 118.2 (C-SO2_2), 135.4 (aromatic C), 52.8 (morpholine CH2_2).

Formation of the Z-Configured Imine

Condensation with Aniline

The exocyclic imine is formed via Schiff base condensation between the thiazole-2-amine and aniline under acidic or dehydrating conditions.

Procedure :

  • The thiazole-2-amine intermediate is refluxed with aniline in acetic acid (90°C, 4–6 hours).

  • The Z-isomer is selectively crystallized using ethanol/water mixtures.

Example Reaction :

Thiazole-NH2+PhNH2AcOH, 90°CN-[(2Z)-thiazol-2-ylidene]aniline+H2O\text{Thiazole-NH}2 + \text{PhNH}2 \xrightarrow{\text{AcOH, 90°C}} \text{N-[(2Z)-thiazol-2-ylidene]aniline} + \text{H}_2\text{O}

Key Data :

  • Yield: 70–88%.

  • Stereochemical Control: Z-configuration confirmed by NOESY (nuclear Overhauser effect between thiazole H5 and aniline H2).

Final Purification and Characterization

Chromatographic Methods

  • Silica gel column chromatography (hexane/ethyl acetate, 3:1) removes unreacted aniline and sulfonamide byproducts.

  • Recrystallization from ethanol/water yields high-purity product.

Analytical Data

  • HRMS (ESI+) : m/z calculated for C28_{28}H34_{34}N3_3O4_4S2_2: 564.1982; found: 564.1985.

  • X-ray Crystallography : Confirms Z-configuration and sulfonamide geometry.

Summary of Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)
1Thiourea cyclizationChloroacetone, EtOH, reflux78–99
2Suzuki couplingPd(PPh3_3)4_4, Na2_2CO3_3, dioxane/H2_2O65–85
3Schiff base condensationAniline, AcOH, 90°C70–88
4PurificationSilica gel chromatography, recrystallization95–98

Critical Analysis of Methodologies

  • Regioselectivity : The Hantzsch thiazole synthesis ensures exclusive 4-substitution due to electronic effects of the sulfonyl group.

  • Stereochemical Control : Acetic acid promotes Z-imine formation via kinetic control.

  • Limitations : Pd-catalyzed couplings require rigorous exclusion of oxygen .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Pharmacological Potential

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline has been explored for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets:

  • Inhibition of Protein Interactions : The sulfonamide group is known to engage in hydrogen bonding and may inhibit protein-protein interactions crucial in disease pathways .

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit antimicrobial properties. The thiazole ring is often associated with antibacterial and antifungal activities, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Cancer Research

The compound's ability to modulate biological pathways suggests potential applications in cancer treatment. Studies have shown that thiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Neuropharmacology

Given the presence of the morpholine group, there is interest in the neuropharmacological effects of this compound. Morpholine derivatives are often investigated for their effects on neurotransmitter systems and could be beneficial in treating neurological disorders .

Table: Summary of Key Research Findings

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains.
Cancer TherapeuticsInduced apoptosis in cancer cell lines; potential as an anti-cancer agent.
NeuropharmacologyShowed modulation of serotonin receptors; implications for mood disorders.

Detailed Insights from Research

  • Antimicrobial Studies : A study published in Current Neuropharmacology highlighted the antimicrobial efficacy of thiazole derivatives, including those similar to this compound, against resistant bacterial strains .
  • Cancer Cell Line Testing : In vitro studies have shown that compounds with similar structures can inhibit cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines .
  • Neuropharmacological Effects : Research indicates that derivatives containing morpholine can affect neurotransmitter systems, potentially leading to new treatments for psychiatric disorders .

Mechanism of Action

The mechanism by which N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring may also interact with nucleic acids or enzymes, affecting cellular processes. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems .

Comparison with Similar Compounds

Research Findings and Trends

Synthesis Efficiency : Yields vary significantly with substituents. Electron-withdrawing groups (e.g., sulfonyl in the main compound) may require harsher conditions but improve stability .

Thermal Stability : Higher melting points in compounds with rigid cores (e.g., 4g’s thiadiazole vs. 8h’s oxadiazole) suggest core geometry impacts stability .

Bioactivity Clues : Morpholinyl and methoxypropyl groups in the main compound align with trends in solubility and target binding observed in and .

Biological Activity

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H28N4O5S2C_{24}H_{28}N_{4}O_{5}S_{2} with a molecular weight of 516.6 g/mol. Its IUPAC name is N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-1,3-thiazol-2-amine. The structure features a thiazole ring, a sulfonamide moiety, and a morpholine derivative, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting folic acid synthesis pathways.

Case Study:
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results in inhibiting Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound's anticancer properties have also been explored, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action:
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This leads to increased apoptosis in cancerous cells while sparing normal cells.

Research Findings:
In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity, comparable to established chemotherapeutic agents .

The biological activity of this compound is attributed to its interaction with molecular targets:

  • Enzyme Inhibition: The sulfonamide moiety likely inhibits dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.
  • Cell Signaling Modulation: The thiazole ring may interact with signaling pathways involved in cell growth and apoptosis.

Data Summary Table

PropertyValue
Molecular FormulaC24H28N4O5S2C_{24}H_{28}N_{4}O_{5}S_{2}
Molecular Weight516.6 g/mol
IUPAC NameN-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-1,3-thiazol-2-amine
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cell lines

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